REACTION_CXSMILES
|
[CH:1]([N:4]1[CH:8]=[N:7][C:6]([CH3:9])=[N:5]1)([CH3:3])[CH3:2].C([Li])CCC.[Li]CCCC.[Cl:20][CH2:21][C:22](N(OC)C)=[O:23].C(O)(=O)CC.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.O>[Cl:20][CH2:21][C:22]([C:8]1[N:4]([CH:1]([CH3:3])[CH3:2])[N:5]=[C:6]([CH3:9])[N:7]=1)=[O:23] |f:1.2|
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Name
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four
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Quantity
|
10 L
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
400 g
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Type
|
reactant
|
Smiles
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C(C)(C)N1N=C(N=C1)C
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Name
|
|
Quantity
|
2.5 L
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Type
|
solvent
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Smiles
|
C1CCOC1
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Name
|
n-butyllithium BuLi
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].[Li]CCCC
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Name
|
n-hexanes
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Quantity
|
1.41 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
485 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C)OC
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Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1N=C(N=C1)C
|
Name
|
|
Quantity
|
520 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
|
Quantity
|
0.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-40 °C
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Type
|
CUSTOM
|
Details
|
The resulting yellow suspension was stirred at −40° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
below −20° C
|
Type
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TEMPERATURE
|
Details
|
The resulting solution was cooled to −40° C. at which point a white suspension
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
below −20° C
|
Type
|
CUSTOM
|
Details
|
At this point a yellow orange solution was obtained which
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Type
|
STIRRING
|
Details
|
was stirred at −30° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
below −20° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting off-white to yellowish suspension was warmed to −5° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
after stirring for 5 minutes a clear biphasic mixture
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
At this point stirring
|
Type
|
CUSTOM
|
Details
|
the bottom aqueous layer was removed
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Type
|
WASH
|
Details
|
The organic phase was washed with 20 w % K3PO4 solution (1 L), 20 w % K2HPO4 solution (2 L), and 20 w % NaCl solution (1 L)
|
Type
|
DISTILLATION
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Details
|
The organics was reduced to ca 4 L via distillation under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=NC(=NN1C(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |